1-(Bromomethyl)-4-nitronaphthalene

Vue d'ensemble

Description

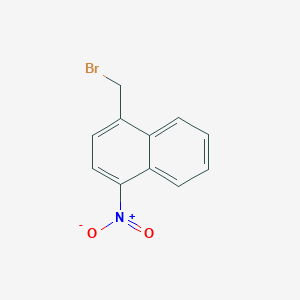

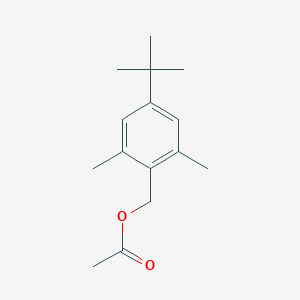

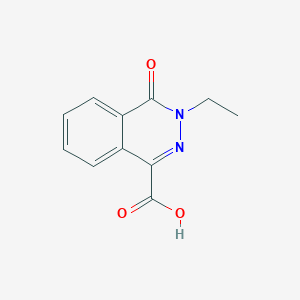

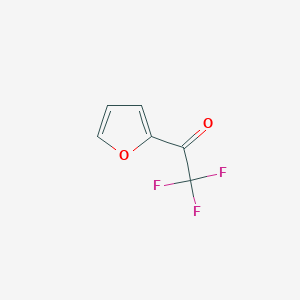

1-(Bromomethyl)-4-nitronaphthalene is a chemical compound that belongs to the class of substituted naphthalenes. It is characterized by a naphthalene core, which is a fused two-ring system, with a bromomethyl group attached to the first carbon and a nitro group attached to the fourth carbon of the naphthalene ring system. This compound is of interest due to its potential applications in organic synthesis and material science.

Synthesis Analysis

The synthesis of related naphthalene derivatives has been reported in the literature. For instance, a series of 1,3-diarylnaphthalenes and 1,3-diaryl-7-nitronaphthalenes were synthesized using benzylpyridinium bromide and 4-nitrobenzylpyridinium bromide with substituted benzylideneacetophenone. The reaction utilized anhydrous AlCl3 or ZnCl2 as a catalyst in a mixture of ammonium acetate in acetic acid as the cyclization agent. The structures of the synthesized compounds were confirmed by NMR spectral data . Although this does not directly describe the synthesis of 1-(Bromomethyl)-4-nitronaphthalene, it provides insight into the methods that could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of 1-(Bromomethyl)-4-nitronaphthalene can be inferred from related compounds. The presence of a bromomethyl group and a nitro group on the naphthalene ring system would influence the electronic distribution and reactivity of the molecule. NMR spectroscopy would be a valuable tool in determining the precise structure and confirming the positions of the substituents on the naphthalene core .

Chemical Reactions Analysis

While specific reactions of 1-(Bromomethyl)-4-nitronaphthalene are not detailed in the provided papers, the presence of the bromomethyl group suggests that it could participate in nucleophilic substitution reactions, where the bromine atom could be displaced by other nucleophiles. The nitro group could undergo reduction to an amino group, which could further react in various ways, such as diazotization or coupling reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(Bromomethyl)-4-nitronaphthalene would be influenced by its functional groups. The bromomethyl group would likely increase the density and boiling point of the compound compared to unsubstituted naphthalene, while the nitro group would contribute to its overall polarity and could affect its solubility in different solvents. The exact properties would need to be determined experimentally.

Applications De Recherche Scientifique

1. Pulmonary and Hepatic Toxicity Studies

1-(Bromomethyl)-4-nitronaphthalene, a derivative of 1-nitronaphthalene, has been studied for its toxicological impact, particularly in the context of diesel exhaust particulates. Research by Sauer et al. (1997) on 1-nitronaphthalene highlights its acute liver and lung toxicity in rodents, emphasizing its role in causing morphological changes in the lung and liver following exposure. These findings are significant in understanding the environmental and health implications of nitronaphthalenes, including 1-(Bromomethyl)-4-nitronaphthalene derivatives (Sauer et al., 1997).

2. Material in Battery Technology

The compound has also been investigated in the field of battery technology. Thirunakaran et al. (1996) explored 1-nitronaphthalene as a cathode material for magnesium reserve batteries. The study focused on optimizing its concentration in the mix for better performance, showcasing its potential application in energy storage technologies (Thirunakaran et al., 1996).

3. Atmospheric Chemistry and Environmental Impact

In environmental science, the photochemistry of nitronaphthalenes like 1-nitronaphthalene has been a topic of interest. For instance, Brigante et al. (2010) studied the photochemistry of 1-nitronaphthalene in atmospheric waters, highlighting its role as a potential source of singlet oxygen and radical species. This research provides insights into the environmental behavior and impact of nitronaphthalenes, which could extend to 1-(Bromomethyl)-4-nitronaphthalene (Brigante et al., 2010).

4. Organic Synthesis and Chemical Reactions

From an organic chemistry perspective, 1-nitronaphthalene, closely related to 1-(Bromomethyl)-4-nitronaphthalene, serves as an important intermediate in the synthesis of various compounds. Gong-an et al. (2009) reported a simple and efficient method for synthesizing 1-nitronaphthalene, highlighting its significance in the production of medicines, dyes, and other chemicals (Gong-an et al., 2009).

Safety And Hazards

Propriétés

IUPAC Name |

1-(bromomethyl)-4-nitronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO2/c12-7-8-5-6-11(13(14)15)10-4-2-1-3-9(8)10/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJOQNSWOKVTGMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2[N+](=O)[O-])CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00508839 | |

| Record name | 1-(Bromomethyl)-4-nitronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00508839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Bromomethyl)-4-nitronaphthalene | |

CAS RN |

16855-41-7 | |

| Record name | 1-(Bromomethyl)-4-nitronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00508839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Magnesium;2-[2-[bis(carboxylatomethyl)azaniumyl]ethyl-(carboxylatomethyl)azaniumyl]acetate](/img/structure/B101604.png)